molecular formula C8H7N3O B2480142 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one CAS No. 1550998-45-2

1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one

Cat. No. B2480142
CAS RN: 1550998-45-2
M. Wt: 161.164
InChI Key: CSLRQDDQDXYDPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one and its derivatives can be achieved through various synthetic routes involving multicomponent reactions (MCRs), which have been extensively explored due to their efficiency and the ability to introduce complexity in a single step. Recent studies have emphasized the utilization of MCRs for the synthesis of biologically active molecules containing the pyrazole moiety, highlighting the importance of this approach in medicinal chemistry (Becerra, Abonía, & Castillo, 2022).

Scientific Research Applications

Structural Characterization and Analysis

  • Structural Characterization and Hirshfeld Surface Analysis : The compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, related to 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one, has been synthesized and characterized using spectroscopic techniques and X-ray diffraction. This compound crystallizes in the monoclinic system, and its crystal packing is dominated by weak C⋯H···π interactions, leading to efficient packing. Hirshfeld surface analysis provides visual analysis of intermolecular interactions in the crystal structure (Delgado et al., 2020).

Synthesis and Derivative Formation

  • Synthesis of Derivatives : Novel (S)-1-(heteroaryl)ethan-1-amines, including derivatives of this compound, were prepared using a four-step synthesis process. This involved cyclisation, acidolytic removal of the Boc group, and stereoselective catalytic hydrogenation, leading to a mixture of diastereomeric tetrahydropyrazolo[1,5-a]pyrimidines (Svete et al., 2015).

Potential Anticancer Applications

  • Inhibition of Cancer Cell Growth : A study on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, structurally related to this compound, showed that these compounds could inhibit the growth of A549 and H322 lung cancer cells in a dosage-dependent manner. The structures of these compounds were determined using various spectroscopic techniques, and their potential as anticancer agents was highlighted (Zheng et al., 2011).

Pharmaceutical and Medicinal Chemistry Applications

  • Synthesis and Properties of Pyrazole and Triazole Derivatives : Pyrazole and 1,2,4-triazole derivatives, which include the this compound framework, play a significant strategic role in modern medicine and pharmacy due to their chemical modification possibilities and pharmacological potential. The structural combination of these heterocycles in a molecule increases the likelihood of interaction with various biological targets (Fedotov et al., 2022).

Molecular Recognition and Crystal Engineering

  • Molecular Recognition and Crystal Engineering : The proton NMR analysis of compounds structurally similar to this compound indicated intramolecular stacking in solution. X-ray crystallography confirmed the presence of such intramolecular stacking, illustrating the potential for molecular recognition and crystal engineering applications (Avasthi et al., 2001).

Safety and Hazards

The safety information for 1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

properties

IUPAC Name

1-pyrazolo[1,5-a]pyrazin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)7-4-10-11-3-2-9-5-8(7)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLRQDDQDXYDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=NC=CN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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